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Compound Name: T 82

Cat. No.: B3422366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo animal studies involving T-82, a

potent and selective acetylcholinesterase (AChE) inhibitor. The information is intended to guide

researchers in designing and executing experiments to evaluate the efficacy of T-82 in relevant

animal models of cognitive impairment.

Introduction
T-82, chemically known as 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-

pyrrolo[3,4-b]quinolin-1-one hemifumarate, is a novel quinoline derivative that functions as an

acetylcholinesterase inhibitor. By inhibiting the breakdown of acetylcholine, T-82 increases the

levels of this critical neurotransmitter in the brain, which is essential for learning and memory.[1]

Preclinical studies have demonstrated its potential to ameliorate memory impairment induced

by cholinergic dysfunction.

Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for T-82 and a

well-established acetylcholinesterase inhibitor, Donepezil, for comparative purposes.

Table 1: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory

Activity
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Compound Target Species IC50 (nM) Reference

T-82 AChE
Rat Brain

Homogenate
109.4 [1]

BuChE Human Plasma Weak Inhibition [1]

Tacrine AChE
Rat Brain

Homogenate
84.2 [1]

E2020

(Donepezil)
AChE

Rat Brain

Homogenate
11.8 [1]

Table 2: In Vivo Efficacy of T-82 in Rat Models of Amnesia

Animal Model
Administration
Route

Dose Range
(mg/kg)

Effect Reference

Scopolamine-

induced amnesia
Oral (p.o.) 0.03, 0.1, 0.3

Significantly

ameliorated

amnesia

Cycloheximide-

induced amnesia
Oral (p.o.) 0.3, 1.0

Significantly

ameliorated

amnesia

Basal forebrain

lesion
Oral (p.o.), acute 0.1, 0.3

Significantly

reversed

memory deficit

Basal forebrain

lesion

Oral (p.o.),

subacute (7

days)

0.03 - 0.3

Significantly

reversed

memory deficit

Table 3: In Vivo Effects of T-82 on Brain Acetylcholine Levels in Rats
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Administration
Route

Dose (mg/kg) Brain Region
Effect on
Extracellular
ACh

Reference

Intraperitoneal

(i.p.)
10

Hippocampus,

Striatum

Dose-dependent

increase
[1]

Intraperitoneal

(i.p.)
30

Hippocampus,

Striatum

Dose-dependent

increase
[1]

Table 4: Reference In Vivo Dosages for Donepezil in Mouse Models

Animal Model
Administration
Route

Dose Range
(mg/kg)

Effect Reference

Scopolamine-

induced memory

impairment

Oral (p.o.) 3 - 10

Ameliorated

memory

impairment

[2]

Amyloid-beta

induced cognitive

impairment

Oral (p.o.) 3

Improved

memory

performance

[3]

Chemotherapy-

induced cognitive

impairment

- -
Reduced

cognitive deficits
[4]

Experimental Protocols
Protocol 1: Evaluation of T-82 in a Scopolamine-Induced
Amnesia Model in Mice
This protocol is adapted from studies using acetylcholinesterase inhibitors to reverse cognitive

deficits induced by the muscarinic receptor antagonist, scopolamine.

1. Animals:

Male C57BL/6 mice, 8-10 weeks old.
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House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10%

humidity) with ad libitum access to food and water.

Allow at least one week of acclimatization before the experiment.

2. Materials:

T-82

Donepezil (as a positive control)

Scopolamine hydrobromide

Vehicle (e.g., 0.9% saline, or 5% Tween 20 in saline[5])

Y-maze or Morris Water Maze apparatus

3. Drug Preparation and Administration:

Dissolve T-82 and Donepezil in the chosen vehicle to the desired concentrations.

Dissolve scopolamine in 0.9% saline.

Administer T-82 or Donepezil orally (p.o.) via gavage at a volume of 10 ml/kg.

Administer scopolamine intraperitoneally (i.p.) or subcutaneously (s.c.) at a volume of 10

ml/kg.[2]

4. Experimental Procedure (Y-Maze Test):[2]

Divide mice into the following groups (n=8-12 per group):

Vehicle + Vehicle

Vehicle + Scopolamine

T-82 (e.g., 0.1, 0.3, 1.0 mg/kg) + Scopolamine

Donepezil (e.g., 3 mg/kg) + Scopolamine
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Administer T-82, Donepezil, or vehicle orally once daily for a predetermined period (e.g., 4

consecutive days).[2]

On the final day of treatment, administer the compounds as usual.

30 minutes after the final dose of T-82/Donepezil/vehicle, administer scopolamine (e.g., 1.0

mg/kg, i.p.).[2]

30 minutes after scopolamine administration, place each mouse at the center of the Y-maze

and allow it to explore freely for 5-8 minutes.

Record the sequence of arm entries. A spontaneous alternation is defined as consecutive

entries into all three arms without repetition.

Calculate the percentage of spontaneous alternation as: (Number of spontaneous

alternations / (Total number of arm entries - 2)) * 100.

5. Statistical Analysis:

Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or

Tukey's) to compare the treatment groups to the scopolamine-only group.

Protocol 2: Assessment of T-82 in a Mouse Model of
Alzheimer's Disease (Amyloid-Beta Induced)
This protocol describes the evaluation of T-82 in a model of cognitive impairment induced by

the administration of amyloid-beta (Aβ) peptides.

1. Animals and Materials:

As described in Protocol 1.

Aggregated Aβ25-35 peptide.

2. Experimental Procedure:

Induce cognitive impairment by intracerebroventricular (ICV) injection of aggregated Aβ25-35

(e.g., 5 µg in 5 µL PBS).[3]
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Divide animals into treatment groups: Control (sham injection + vehicle), Aβ + vehicle, and

Aβ + T-82 (select doses based on preliminary studies).

Begin T-82 administration (e.g., orally) at a specified time point after Aβ injection (e.g.,

starting on day 3 post-injection and continuing on alternate days).[3]

Conduct behavioral testing, such as the Morris Water Maze (MWM), starting on a designated

day post-injection (e.g., day 6).[3]

MWM Acquisition Phase: Train mice to find a hidden platform in a circular pool of water for

several consecutive days. Record the escape latency and distance traveled.

MWM Probe Trial: On the final day, remove the platform and allow the mouse to swim

freely for 60 seconds. Record the time spent in the target quadrant and the number of

platform crossings.

Following behavioral testing, brain tissue can be collected for biochemical analysis (e.g.,

AChE activity, Aβ plaque load).

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of T-82 and a typical experimental

workflow for its in vivo evaluation.
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Caption: Mechanism of action of T-82 as an acetylcholinesterase inhibitor.
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Caption: Experimental workflow for in vivo evaluation of T-82.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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